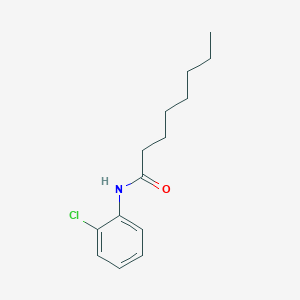
N-(2-chlorophenyl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)octanamide, also known as capsaicin or trans-8-methyl-N-vanillyl-6-nonenamide, is a natural compound found in chili peppers. It is widely used in scientific research for its unique biochemical and physiological effects. Capsaicin has been shown to have a wide range of applications, from pain relief to cancer treatment.
Mecanismo De Acción
Capsaicin activates the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is responsible for the perception of heat and pain. When N-(2-chlorophenyl)octanamide binds to TRPV1, it causes an influx of calcium ions into the cell, leading to depolarization and the release of neurotransmitters. This results in the sensation of heat and pain.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory properties, this compound has been shown to have a number of other physiological effects. It has been shown to increase metabolic rate and energy expenditure, making it a potential treatment for obesity. It has also been shown to have antibacterial and antifungal properties, making it useful in the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Capsaicin has a number of advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option. It also has a well-understood mechanism of action, making it useful for studying ion channels and neurotransmitter release. However, N-(2-chlorophenyl)octanamide can be difficult to work with due to its irritant properties, and care must be taken to avoid exposure to the eyes and skin.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-chlorophenyl)octanamide. One area of interest is the development of this compound-based therapies for pain and inflammation. Another area of interest is the use of this compound as a potential treatment for obesity and metabolic disorders. Additionally, research on the antibacterial and antifungal properties of this compound could lead to the development of new treatments for infections.
Métodos De Síntesis
Capsaicin can be synthesized using a variety of methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis involves the extraction of N-(2-chlorophenyl)octanamide from chili peppers using solvents such as ethanol or methanol. Chemical synthesis involves the use of various reagents to create the compound in a laboratory setting.
Aplicaciones Científicas De Investigación
Capsaicin has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, making it useful in the treatment of pain. It has also been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory conditions such as arthritis. Additionally, N-(2-chlorophenyl)octanamide has been studied for its potential in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)octanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-2-3-4-5-6-11-14(17)16-13-10-8-7-9-12(13)15/h7-10H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYRPSIRRLRAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367814 |
Source


|
| Record name | Octanamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348594-59-2 |
Source


|
| Record name | Octanamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-1-methyl-8-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]-2(1H)-quinolinone](/img/structure/B4920973.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(2-quinolinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4920984.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4920990.png)

![isopropyl (5-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate dihydrochloride hydrate](/img/structure/B4920998.png)
![3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4921005.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4921010.png)
![6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)
![1-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4921033.png)
![methyl 4-{[(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4921039.png)
![N-(2-methoxyethyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4921070.png)
![3-fluoro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B4921076.png)
amino]benzamide](/img/structure/B4921094.png)
